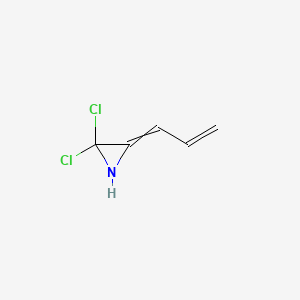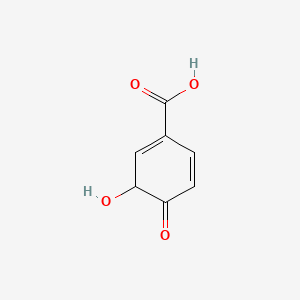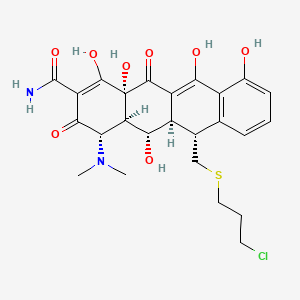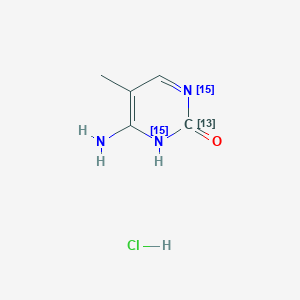
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride is a labeled compound used primarily in research settings. It is a derivative of 5-Methyl Cytosine, a modified form of the DNA base cytosine. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various analytical and research applications .
準備方法
The synthesis of 6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride involves the incorporation of carbon-13 and nitrogen-15 isotopes into the cytosine structure. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the methyl group and form the hydrochloride salt. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
化学反応の分析
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group into a hydroxyl or carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used in studies of DNA methylation, which is an important epigenetic modification involved in gene regulation.
Medicine: Research involving this compound helps in understanding the role of DNA methylation in diseases such as cancer.
作用機序
The primary mechanism of action of 6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride involves its incorporation into DNA, where it can affect gene expression by altering the methylation pattern. The labeled isotopes allow researchers to track and study these modifications using various analytical techniques. The molecular targets include DNA methyltransferases, which are enzymes responsible for adding methyl groups to cytosine residues in DNA .
類似化合物との比較
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as:
5-Methyl Cytosine:
5-Hydroxymethyl Cytosine: Another modified cytosine base involved in DNA methylation studies.
5-Formyl Cytosine: A derivative formed through the oxidation of 5-Methyl Cytosine.
These compounds share similar chemical structures but differ in their specific modifications and applications, highlighting the unique utility of this compound in isotopic labeling studies .
特性
IUPAC Name |
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H/i5+1,7+1,8+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMULVRPAUPJT-OULABZQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([15NH][13C](=O)[15N]=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
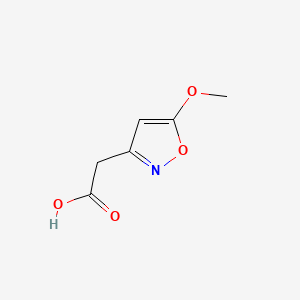
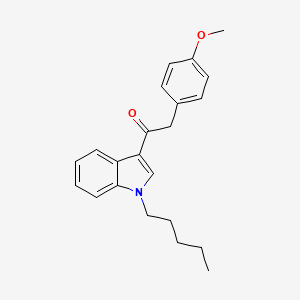

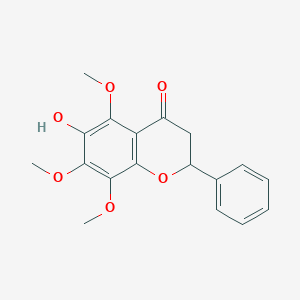
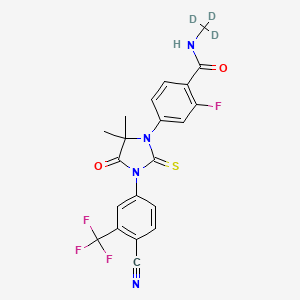
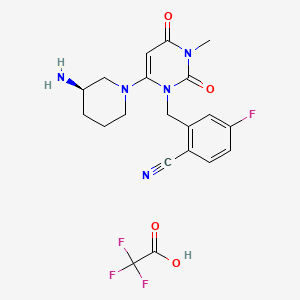
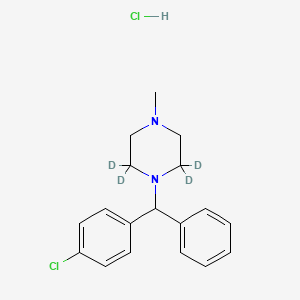
![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)

